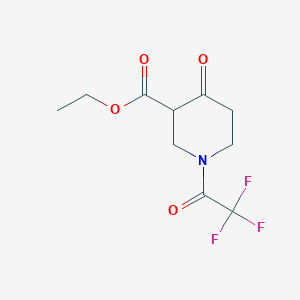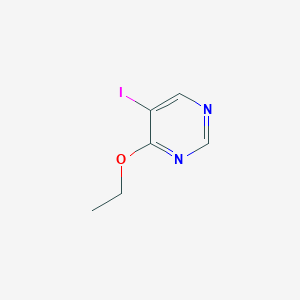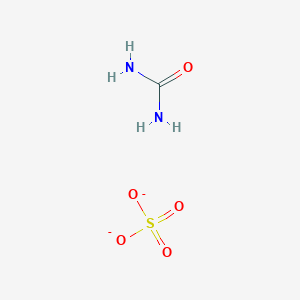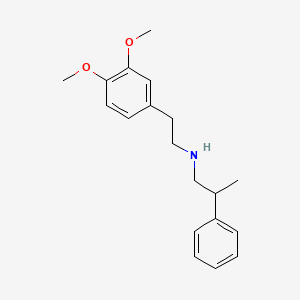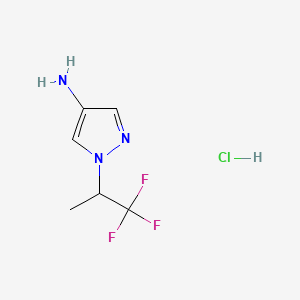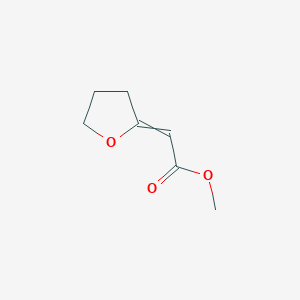![molecular formula C14H24N2O6 B13890056 Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a cyclobutane ring, and an amine group. The presence of oxalic acid as a counterion enhances its stability and solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-oxaspiro[3.3]heptan-3-amine typically involves multiple steps. One common method starts with commercially available 3-oxocyclobutane-1-carboxylic acid. This compound undergoes a series of reactions, including cyclization and amination, to form the spirocyclic structure . The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process may include the use of specialized equipment for sonication and filtration to ensure high yields and purity. The scalability of the process can be challenging, particularly in the removal of magnesium salts formed during the deprotection step .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in drug discovery.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of oxalic acid;1-oxaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the oxalic acid counterion.
1-oxaspiro[3.3]heptan-3-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is unique due to the presence of both the oxetane and cyclobutane rings, as well as the oxalic acid counterion. This combination of features enhances its stability, solubility, and reactivity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C14H24N2O6 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
oxalic acid;1-oxaspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*7-5-4-8-6(5)2-1-3-6;3-1(4)2(5)6/h2*5H,1-4,7H2;(H,3,4)(H,5,6) |
Clave InChI |
NWGYKSMXRQNZSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CO2)N.C1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


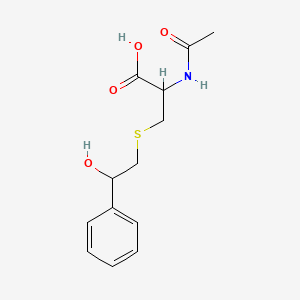
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)


